2-ethyl-3-methoxy-N-(2-thiophen-2-ylethyl)-6-indazolecarboxamide
Overview
Description
2-ethyl-3-methoxy-N-(2-thiophen-2-ylethyl)-6-indazolecarboxamide, also known as JWH-250, is a synthetic cannabinoid that was first synthesized in 1999. It is a potent agonist of the cannabinoid receptors CB1 and CB2, which are found in the central nervous system and immune system, respectively. JWH-250 has been the subject of scientific research due to its potential therapeutic applications and its role in understanding the endocannabinoid system.
Scientific Research Applications
Antibacterial and Antifungal Agents
- A study by Helal et al. (2013) synthesized novel propionamide derivatives, showing significant antibacterial and antifungal activities. These compounds reached the same level of antimicrobial activity as standard agents like Ampicillin and Flucanazole (Helal, Abbas, Salem, Farag, & Ammar, 2013).
In Vivo Radioligand for Acetylcholinesterase
- Brown-Proctor et al. (1999) evaluated a 6-methoxy-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-1,2-benzisoxazole as an in vivo radioligand for acetylcholinesterase (AChE). Despite its activity as an AChE inhibitor, it was not suitable for imaging studies in the mammalian brain (Brown-Proctor, Snyder, Sherman, & Kilbourn, 1999).
Learning and Memory Facilitation
- Jiang Jing-ai (2006) studied the synthesis of 2-dialkylamino ethyl-[(3-thiophenyl)methoxy] acetate hydrochloride and its effects on learning and memory in mice (Jiang Jing-ai, 2006).
Anti-Inflammatory and Gastric Ulceration Potential
- Berk et al. (2001) synthesized new compounds with anti-inflammatory activity and tested their gastric ulceration potential, using naproxen as a reference (Berk, Aktay, Yeşilada, & Ertan, 2001).
Antifungal and Antibacterial Activity
- Srinivasulu et al. (2007) synthesized novel oxazaphosphole oxides, sulfides, and selenides, demonstrating moderate antifungal and antibacterial activity (Srinivasulu, Kumar, Raju, & Reddy, 2007).
properties
IUPAC Name |
2-ethyl-3-methoxy-N-(2-thiophen-2-ylethyl)indazole-6-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-3-20-17(22-2)14-7-6-12(11-15(14)19-20)16(21)18-9-8-13-5-4-10-23-13/h4-7,10-11H,3,8-9H2,1-2H3,(H,18,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMJQCRRMRKMDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C2C=CC(=CC2=N1)C(=O)NCCC3=CC=CS3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10474733 | |
Record name | 2H-Indazole-6-carboxamide, 2-ethyl-3-methoxy-N-[2-(2-thienyl)ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10474733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2H-Indazole-6-carboxamide, 2-ethyl-3-methoxy-N-[2-(2-thienyl)ethyl]- | |
CAS RN |
919108-77-3 | |
Record name | 2H-Indazole-6-carboxamide, 2-ethyl-3-methoxy-N-[2-(2-thienyl)ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10474733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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